[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine
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Overview
Description
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methoxy group, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors under specific reaction conditions.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often under controlled temperature and pressure conditions.
Chemical Reactions Analysis
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine can be compared with other similar compounds:
Properties
IUPAC Name |
[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-7-12(8-14)15(10-13)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCMCLIRLTYQM-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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